molecular formula C13H19Cl2N3O B2895806 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride CAS No. 2418679-53-3

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride

Cat. No. B2895806
CAS RN: 2418679-53-3
M. Wt: 304.22
InChI Key: YKGWUAKTGLSMIO-UHFFFAOYSA-N
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Description

The compound “2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride” is a type of quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .


Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Chemical Reactions Analysis

Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .

Scientific Research Applications

Anticancer Activity

Quinazolinones have been identified as having potent anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. EN300-26864933 could be investigated for its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Its potential activity against specific cancer cell lines, such as lung or pancreatic cancer cells, could be a focus of research, considering the success of other quinazoline derivatives like erlotinib and gefitinib .

Antibacterial Agents

The emergence of drug-resistant bacterial strains has intensified the need for new antibacterial agents. Quinazolinone derivatives have shown promising antimicrobial properties. Research into EN300-26864933 could explore its effectiveness against resistant bacteria strains, potentially leading to the development of new antibiotics .

Antifungal Applications

Similar to their antibacterial properties, quinazolinones can also exhibit antifungal activityEN300-26864933 could be studied for its use in treating fungal infections, with a focus on its structure-activity relationship to optimize its antifungal properties .

Anti-inflammatory and Analgesic Effects

Quinazolinones have demonstrated anti-inflammatory and analgesic effectsEN300-26864933 could be applied in the development of new anti-inflammatory drugs or analgesics, potentially offering a novel mechanism of action or improved safety profiles over existing medications .

Anticonvulsant Properties

Research into the anticonvulsant properties of quinazolinones could lead to new treatments for epilepsy and other seizure disordersEN300-26864933 might be a candidate for the development of drugs that target specific receptors or ion channels involved in seizure activity .

Antipsychotic and Anti-Parkinsonism Potential

Quinazolinones have been associated with antipsychotic and anti-Parkinsonism activities. Investigating EN300-26864933 in this context could contribute to the discovery of new therapeutic options for psychiatric disorders and Parkinson’s disease .

Antimalarial Activity

Given the historical use of quinazoline derivatives in treating malaria, EN300-26864933 could be explored for its potential antimalarial effects. This research could be particularly valuable in areas where resistance to current antimalarial drugs is prevalent .

Antiviral Research

Quinazolinones have shown activity against various virusesEN300-26864933 could be part of antiviral drug development, especially for diseases where effective treatments are still needed, such as HIV .

Future Directions

The future directions for “2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride” and similar compounds likely involve further exploration of their biological activities and potential applications in medicinal chemistry . The diverse set of biological activities of quinazolinones have encouraged many medicinal chemists to investigate these fused heterocycles as novel drug molecules .

properties

IUPAC Name

2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWUAKTGLSMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride

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